

3-Chloro-4-iodopyridin-2-amine molecular weight and formula

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Compound of Interest

Compound Name: 3-Chloro-4-iodopyridin-2-amine

Cat. No.: B3026844

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An In-depth Technical Guide to **3-Chloro-4-iodopyridin-2-amine**: Synthesis, Reactivity, and Application in Drug Discovery

Executive Summary: **3-Chloro-4-iodopyridin-2-amine** is a halogenated pyridine derivative possessing significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an activating amino group and two different halogens at strategic positions, allows for regioselective functionalization. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route based on established chemical principles, and a detailed exploration of its core application as a linchpin in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Furthermore, it outlines essential safety and handling protocols for laboratory use, targeting researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

3-Chloro-4-iodopyridin-2-amine is a substituted heterocyclic compound. Its identity and key chemical properties are summarized below. The strategic placement of chloro, iodo, and amino groups on the pyridine core dictates its reactivity and utility in synthetic chemistry.

Chemical Structure

The structure of **3-Chloro-4-iodopyridin-2-amine** features a pyridine ring substituted at the 2, 3, and 4 positions.

Caption: Chemical structure of **3-Chloro-4-iodopyridin-2-amine**.

Chemical and Physical Data

The fundamental properties of the compound are crucial for its use in quantitative experimental design.

Property	Value	Source(s)
IUPAC Name	3-chloro-4-iodopyridin-2-amine	[1]
CAS Number	1152617-24-7	[1]
Molecular Formula	C ₅ H ₄ ClIN ₂	[1]
Molecular Weight	254.45 g/mol	[1]
Monoisotopic Mass	253.91077 Da	[1]
Canonical SMILES	C1=CN=C(C(=C1I)Cl)N	[1]
InChI Key	GTTQRVGVEIXEHQ- UHFFFAOYSA-N	[1]
XLogP3-AA	1.8	[1]
Topological Polar Surface Area	38.9 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

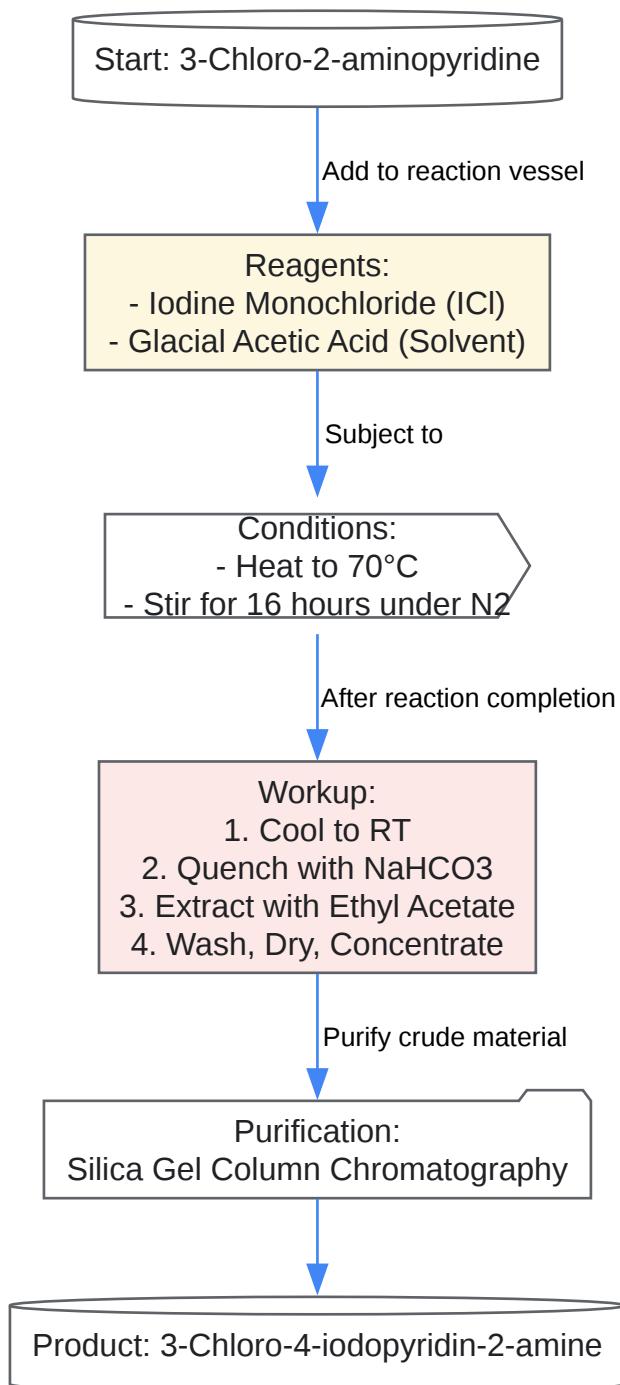
Proposed Synthesis via Electrophilic Iodination

While specific literature detailing the synthesis of **3-Chloro-4-iodopyridin-2-amine** is not readily available, a highly plausible and efficient route can be designed based on well-established protocols for structurally similar compounds, such as the synthesis of 2-chloro-3-iodopyridin-4-amine.[\[2\]](#)[\[3\]](#)[\[4\]](#) The proposed method involves the direct electrophilic iodination of a commercially available precursor.

Causality of Experimental Design: The chosen precursor, 3-chloro-2-aminopyridine, possesses a pyridine ring activated by a strongly electron-donating amino group. In electrophilic aromatic substitution, such activating groups direct incoming electrophiles to the ortho and para positions. In this case, the position para to the amino group (C4) is sterically accessible and electronically enriched, making it the prime target for iodination. Iodine monochloride (ICl) is selected as an efficient and moderately reactive iodinating agent, which readily generates the electrophilic iodine species required for the substitution.

Proposed Synthetic Protocol

Reaction: Iodination of 3-chloro-2-aminopyridine



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Caption: Proposed workflow for the synthesis of **3-Chloro-4-iodopyridin-2-amine**.

Step-by-Step Methodology:

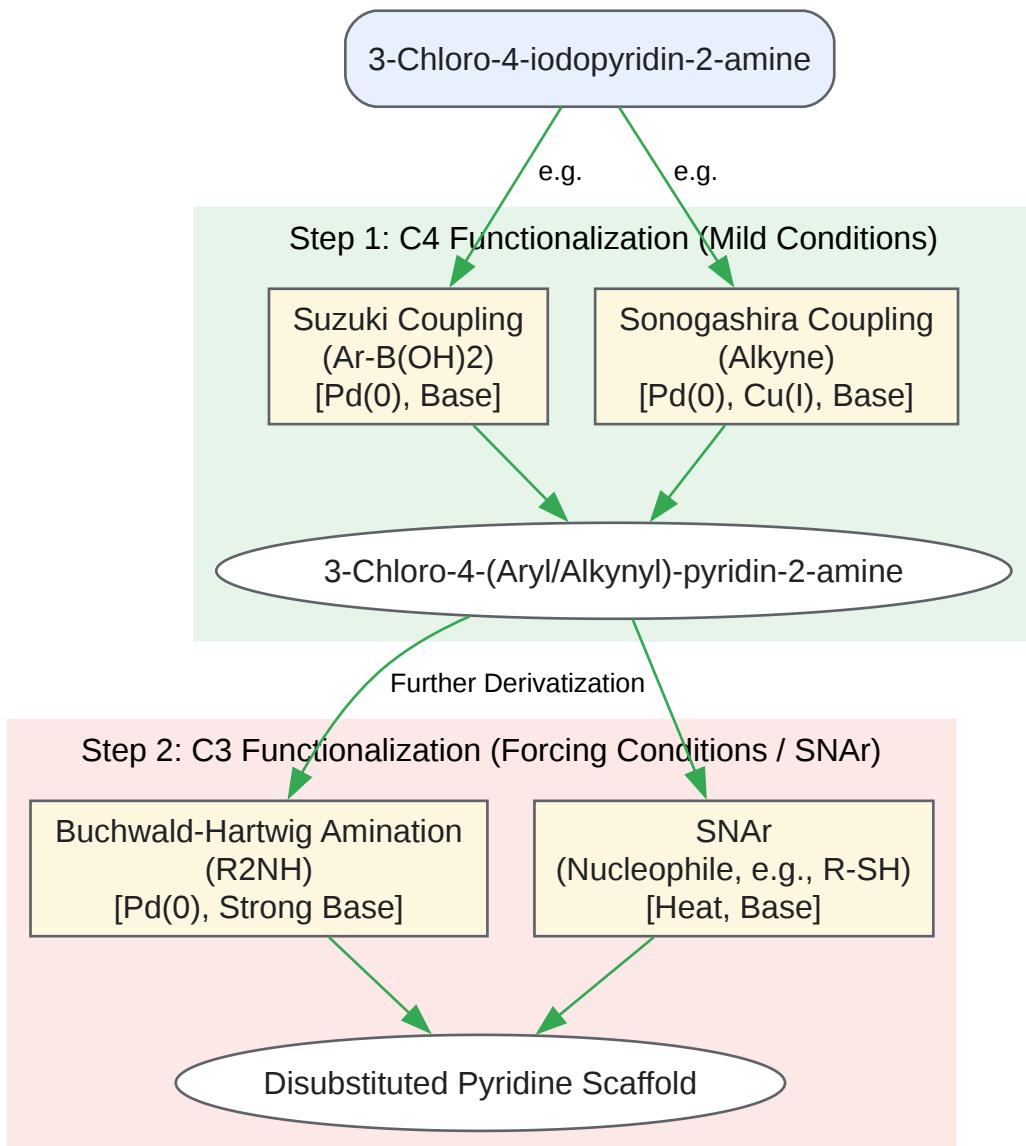
- Vessel Preparation: To a round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-chloro-2-aminopyridine (1.0 equiv.).
- Reagent Addition: Add glacial acetic acid to dissolve the starting material. To this solution, add iodine monochloride (1.1 equiv.).
- Reaction: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 70°C. Maintain stirring at this temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[2][3]
- Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases, followed by dilution with water and ethyl acetate.[2][3]
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate. Combine all organic layers.[3]
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the final product.[3]

Core Application in Medicinal Chemistry: A Cross-Coupling Linchpin

The primary value of **3-Chloro-4-iodopyridin-2-amine** in drug discovery lies in its role as a versatile scaffold for building molecular complexity through sequential, site-selective cross-coupling reactions.[5]

Mechanistic Rationale for Regioselectivity: The utility of this molecule is governed by the differential reactivity of its carbon-halogen bonds in the catalytic cycle of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. Consequently, it undergoes oxidative addition to a Palladium(0) catalyst much more readily and under milder conditions.[6] This predictable reactivity allows for the selective functionalization of

the C4 position while leaving the C3-chloro and C2-amino groups intact for subsequent transformations.



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Caption: Sequential functionalization strategy using **3-Chloro-4-iodopyridin-2-amine**.

Representative Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an aryl boronic acid at the C4 position.

Step-by-Step Methodology:

- **Vessel Preparation:** In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **3-Chloro-4-iodopyridin-2-amine** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst, for example, $Pd(PPh_3)_4$ (2-5 mol%) or a pre-catalyst system like $Pd_2(dbu)_3$ with a phosphine ligand.
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Water.^[7]
- **Reaction:** Heat the reaction mixture to 80-100°C and stir for 4-16 hours, or until starting material is consumed as monitored by TLC or LC-MS.
- **Workup and Purification:** Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate. Purify the residue via column chromatography to obtain the 3-chloro-4-aryl-pyridin-2-amine product.^[6]

Safety, Handling, and Storage

Proper handling of halogenated aromatic amines is critical to ensure laboratory safety.

Hazard Identification

Based on GHS classifications, **3-Chloro-4-iodopyridin-2-amine** presents the following hazards:^[1]

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H315	Causes skin irritation	Skin Irritation (Category 2)
H319	Causes serious eye irritation	Eye Irritation (Category 2)

Safe Handling Protocol

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
- General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Incompatibilities: Keep away from strong oxidizing agents.
- Environment: Protect from moisture and direct sunlight. For long-term stability, storage in a freezer at -20°C in an inert atmosphere is recommended.

Conclusion

3-Chloro-4-iodopyridin-2-amine stands out as a high-potential synthetic intermediate for drug discovery and development. While a dedicated synthetic publication is yet to be noted, its preparation is feasible through standard electrophilic iodination. Its true value is realized in its capacity for selective, sequential cross-coupling reactions, enabling the efficient construction of novel, highly functionalized heterocyclic scaffolds. The principles of differential halogen reactivity provide a reliable and powerful tool for medicinal chemists to explore new chemical space. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

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